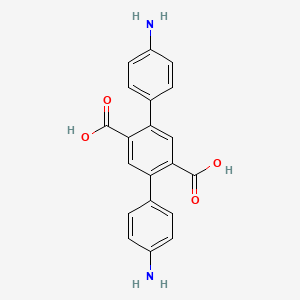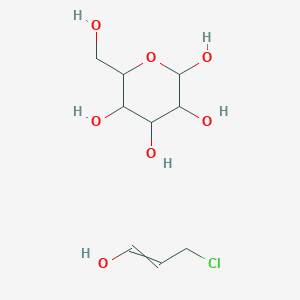
3-Chloroprop-1-en-1-ol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloroprop-1-en-1-ol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol is a compound that combines the properties of an organochlorine compound and a sugar derivative. This compound is of interest due to its unique chemical structure, which includes both a chlorinated alkene and a polyhydroxylated oxane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroprop-1-en-1-ol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol typically involves the chlorination of prop-1-en-1-ol followed by the introduction of the oxane ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes and the use of continuous flow reactors to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
3-Chloroprop-1-en-1-ol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The chlorinated alkene can be reduced to form a saturated alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, saturated alcohols, and substituted alkenes.
科学研究应用
3-Chloroprop-1-en-1-ol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-Chloroprop-1-en-1-ol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol exerts its effects involves its interaction with specific molecular targets. The chlorinated alkene can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function. The polyhydroxylated oxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
3-Chloroprop-2-en-1-ol: This compound is similar in structure but lacks the polyhydroxylated oxane ring.
6-(Hydroxymethyl)oxane-2,3,4,5-tetrol: This compound contains the oxane ring but does not have the chlorinated alkene.
Uniqueness
3-Chloroprop-1-en-1-ol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol is unique due to its combination of a chlorinated alkene and a polyhydroxylated oxane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
属性
分子式 |
C9H17ClO7 |
|---|---|
分子量 |
272.68 g/mol |
IUPAC 名称 |
3-chloroprop-1-en-1-ol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6.C3H5ClO/c7-1-2-3(8)4(9)5(10)6(11)12-2;4-2-1-3-5/h2-11H,1H2;1,3,5H,2H2 |
InChI 键 |
LXLFLTLTIRTMCL-UHFFFAOYSA-N |
规范 SMILES |
C(C=CO)Cl.C(C1C(C(C(C(O1)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13653134.png)
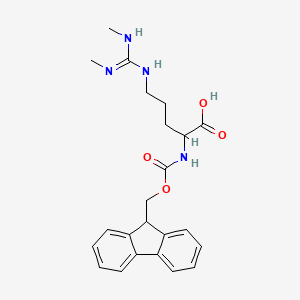
![tert-Butyl 5-iodo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13653152.png)
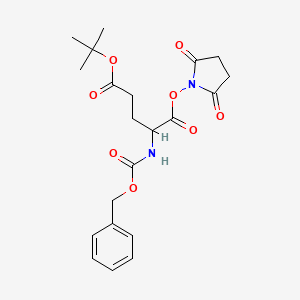
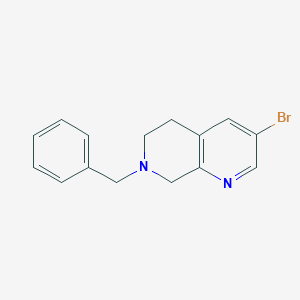
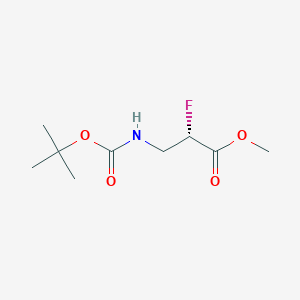
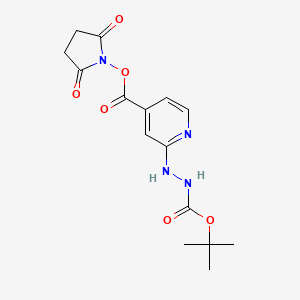
![7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13653178.png)

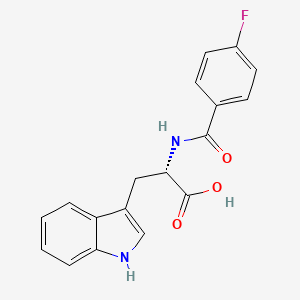
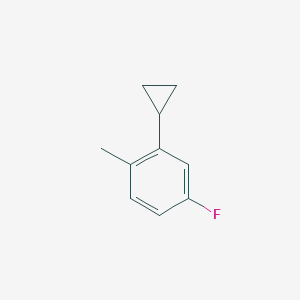
![6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B13653203.png)
![7-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13653221.png)
